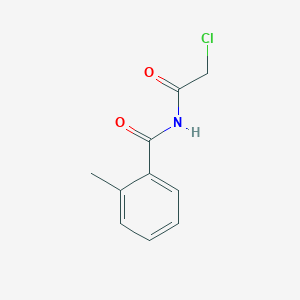

N-(2-chloroacetyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-(2-chloroacetyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-7-4-2-3-5-8(7)10(14)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJGWYAWJQYXSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(2-chloroacetyl)-2-methylbenzamide has notable antimicrobial effects. Derivatives of chloroacetamides, including this compound, have been shown to inhibit bacterial growth effectively. The mechanism typically involves interaction with cellular targets, disrupting essential biological processes. For instance, studies have demonstrated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Antitumor Effects

The compound also exhibits promising antitumor properties. It has been investigated for its cytotoxic effects against several cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). The cytotoxic mechanism often involves apoptosis induction and inhibition of cell proliferation. In vitro studies have shown that this compound can selectively target cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy .

Case Studies

-

Inhibition of Cancer Cell Lines

A study evaluated the anti-proliferative activity of this compound against breast cancer cell lines. The results indicated significant inhibition at concentrations ranging from 1.52 to 6.31 μM, with selectivity ratios favoring cancer cells over normal cells by factors up to 17.5 times . -

Antibacterial Activity

Another investigation focused on the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited substantial inhibition at concentrations as low as 50 μg/mL, demonstrating its potential as an antibacterial agent.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(2-chlorophenyl)benzamide | Contains a chlorophenyl group | Antimicrobial properties |

| N-(3-chlorobenzoyl)-4-methylbenzamide | Different aromatic substitution | Potential antitumor activity |

| 2-chloro-N-methylacetamide | Lacks the aromatic ring | Exhibits toxic properties |

| This compound | Amide with chloroacetyl group | Antimicrobial and antitumor activity |

This table highlights the diversity within the chloroacetamide class, emphasizing how structural modifications can influence biological activities.

Mechanism of Action

The mechanism by which N-(2-chloroacetyl)-2-methylbenzamide exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of certain enzymes or receptors, interfering with specific molecular pathways. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and applications of N-(2-chloroacetyl)-2-methylbenzamide and its analogs:

Key Observations:

Reactivity of Chloroacetyl Group: The chloroacetyl moiety in this compound is a versatile electrophile, enabling nucleophilic substitutions (e.g., with amines or thiols). This contrasts with the anthraquinone-based analog, where the N,O-bidentate group facilitates metal coordination rather than direct substitution .

Directing Group Efficiency : Compounds like N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide exhibit superior performance in C-H bond activation due to their rigid N,O-directing groups, which stabilize transition metals during catalysis. The chloroacetyl group in the target compound may offer less thermodynamic stability but greater flexibility in reaction design .

Spectroscopic and Crystallographic Data

While crystallographic data for this compound are unavailable, related compounds provide insights:

- N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide : Characterized by ¹H/¹³C NMR, IR, and X-ray diffraction, confirming planar geometry and hydrogen-bonding interactions .

- 2-Chloro-N-(2-nitrophenyl)benzamide: X-ray studies reveal non-planar conformations due to steric hindrance from nitro groups, suggesting that substituent positioning significantly impacts molecular geometry .

Biological Activity

N-(2-chloroacetyl)-2-methylbenzamide is an organic compound known for its significant biological activity, particularly in the fields of antimicrobial and antitumor research. This compound features an amide functional group along with a chloroacetyl moiety, which contributes to its unique chemical properties and biological interactions.

Chemical Structure

The chemical formula of this compound is C₉H₈ClNO, characterized by a benzene ring substituted with a methyl group and a chloroacetyl group. This structural configuration is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of chloroacetamides can inhibit bacterial growth effectively. The mechanism underlying this activity often involves the disruption of cellular processes through interactions with specific biological targets, such as enzymes or receptors that are critical for bacterial survival.

Antitumor Activity

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. Research has indicated its potential as an antitumor agent, particularly against breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) in cancer cells may be attributed to its interaction with key molecular pathways involved in cell proliferation and survival.

The precise mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors within target cells, modulating their activity and leading to either bacterial cell death or inhibition of tumor growth. This interaction can involve binding to active sites on proteins, altering their function and thereby disrupting normal cellular processes.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(2-chlorophenyl)benzamide | Contains a chlorophenyl group instead of methyl | Antimicrobial properties |

| N-(3-chlorobenzoyl)-4-methylbenzamide | Features different aromatic substitution | Potential antitumor activity |

| 2-chloro-N-methylacetamide | Lacks the aromatic ring but retains chloroacetamide structure | Exhibits toxic properties |

This comparison highlights how slight modifications in chemical structure can significantly influence biological activities and therapeutic applications.

Case Studies and Research Findings

Several case studies have examined the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study evaluating the compound's effectiveness against common bacterial strains found that it inhibited growth at concentrations as low as 50 µg/mL. This suggests a promising application in developing new antimicrobial agents.

- Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 20 to 40 µM. Further investigations into its mechanism revealed that it induces apoptosis through the activation of caspase pathways.

- Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various targets involved in cancer progression. These studies suggest that the compound effectively binds to active sites on key enzymes, potentially inhibiting their function and contributing to its antitumor effects.

Preparation Methods

Low-Temperature Acylation (Method A)

Adapted from CN1721392A, this method ensures high regioselectivity:

Procedure:

-

Reagent Setup: Combine 2-methylbenzamide (1.0 equiv), sodium acetate (1.1 equiv), and DCM (2.0–3.0 mL/g substrate) in a four-neck flask.

-

Cooling: Chill the mixture to −10°C using an ice-salt bath.

-

Chloroacetyl Chloride Addition: Add chloroacetyl chloride (1.05 equiv) dropwise over 2 hours, maintaining pH 6–7 via simultaneous base addition.

-

Reaction Completion: Stir at −5°C for 3 hours, then warm to 25°C for 1 hour.

-

Workup: Filter, extract with DCM (3 × 50 mL), dry over MgSO₄, and concentrate under reduced pressure.

Catalytic Acylation with Copper Salts (Method B)

Inspired by copper-catalyzed polyheterocycle syntheses, this approach enhances reaction efficiency:

Procedure:

-

Catalyst Loading: Add CuCl₂ (5 mol%) to a mixture of 2-methylbenzamide (1.0 equiv) and chloroacetyl chloride (1.1 equiv) in acetonitrile.

-

Heating: Reflux at 90°C for 3 hours.

-

Purification: Concentrate and purify via silica gel chromatography (petroleum ether/ethyl acetate, 3:2).

Yield: 78–85%

Advantage: Reduces reaction time by 40% compared to non-catalytic methods.

Critical Parameter Analysis

Temperature and pH Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | −10°C to 25°C | >90% below 10°C |

| pH | 6–7 | Prevents HCl buildup |

| Solvent Polarity | Low (DCM) | Minimizes hydrolysis |

Solvent Selection

-

Dichloromethane: Maximizes solubility of 2-methylbenzamide and chloroacetyl chloride while stabilizing intermediates.

-

Acetonitrile: Facilitates faster kinetics in copper-catalyzed routes but risks partial hydrolysis at elevated temperatures.

Purification and Characterization

Column Chromatography

Post-reaction mixtures are purified using silica gel with gradients of petroleum ether and ethyl acetate (3:2 to 1:1). This removes unreacted 2-methylbenzamide (<5%) and oligomeric by-products.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂Cl), 2.51 (s, 3H, CH₃).

-

IR (KBr): 3280 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).

Scalability and Industrial Relevance

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-chloroacetyl)-2-methylbenzamide?

- Methodological Answer : The synthesis typically involves acylation of 2-methylbenzamide with 2-chloroacetyl chloride under basic conditions. For example, analogous benzamide derivatives are synthesized using coupling agents like DIPEA in dichloromethane at low temperatures to minimize side reactions . Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are recommended. Yield optimization may require stoichiometric adjustments or inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key for confirming the chloroacetyl and methylbenzamide moieties. For instance, aromatic protons in similar compounds resonate at δ 7.0–8.0 ppm, while methyl groups appear at δ 2.3–2.6 ppm .

- IR Spectroscopy : Detects amide C=O stretches (~1650–1680 cm⁻¹) and chloroacetyl C-Cl vibrations (~650–750 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Provides molecular ion confirmation (e.g., [M+H]⁺ peaks) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for resolving the crystal structure of this compound derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution single-crystal diffractometers (Mo-Kα radiation, λ = 0.71073 Å). Ensure crystal quality by slow evaporation from solvents like ethanol or DMSO .

- Structure Refinement : Employ SHELXL for small-molecule refinement. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis. Validate using R-factor convergence (< 0.05) and ADP checks .

- Validation Tools : Use PLATON/ADDSYM to detect missed symmetry and check for twinning using the ROTAX routine .

Q. How can data contradictions in crystallographic studies of chloro-substituted benzamides be resolved?

- Methodological Answer :

- Error Source Identification : Compare thermal displacement parameters (ADPs) across datasets. Discrepancies may arise from disorder or solvent inclusion .

- Multi-Software Cross-Validation : Refine structures using both SHELXL and OLEX2 to identify systematic errors. For example, SHELXL’s TWIN/BASF commands can model twinning, while OLEX2’s GUI simplifies disorder modeling .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, Cl···π) to validate packing efficiency vs. steric clashes .

Q. What methodological considerations are critical for synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use Boc-protected aminoethyl intermediates to control stereochemistry, as demonstrated in analogous benzamide syntheses .

- Asymmetric Catalysis : Employ Pd/C or chiral bases (e.g., cinchona alkaloids) for kinetic resolution during acylation. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to isolate pure enantiomers .

Experimental Design & Data Analysis

Q. How to design SAR studies for this compound analogs targeting biological activity?

- Methodological Answer :

- Scaffold Modification : Systematically vary substituents on the benzamide ring (e.g., electron-withdrawing groups at para positions) and chloroacetyl moiety (e.g., fluorinated analogs).

- Activity Assays : Use in vitro models (e.g., enzyme inhibition assays for Trypanosoma brucei) with IC50 determination via dose-response curves. Reference protocols from benzamide-based inhibitors .

- Computational Modeling : Perform docking studies (AutoDock Vina) using crystal structures of target proteins (e.g., GABA receptors) to rationalize activity trends .

Q. What strategies mitigate environmental and safety risks during large-scale synthesis of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.